
1-Vinylimidazole, 4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-ethenyl-4-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an ethenyl group at the first position and a nitro group at the fourth position of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-ethenyl-4-nitro- typically involves the nitration of 1-ethenylimidazole. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-ethenyl-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-ethenyl-4-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation, where halogens replace hydrogen atoms on the ethenyl group.
Polymerization: The ethenyl group can undergo radical polymerization to form polymers with imidazole units in the backbone.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), appropriate solvents (e.g., dichloromethane).
Polymerization: Radical initiators (e.g., azobisisobutyronitrile), solvents (e.g., toluene).
Major Products:
Reduction: 1H-Imidazole, 1-ethenyl-4-amino-.
Substitution: Halogenated derivatives of 1H-Imidazole, 1-ethenyl-4-nitro-.
Polymerization: Polymers with imidazole units.
Applications De Recherche Scientifique
1H-Imidazole, 1-ethenyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-ethenyl-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The ethenyl group allows for polymerization, enabling the formation of materials with unique properties. The compound’s ability to bind to metal ions also makes it a valuable ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-ethenyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-Imidazole, 4-nitro-: Lacks the ethenyl group, limiting its ability to undergo polymerization.
1H-Imidazole, 1-ethenyl-2-nitro-: Has the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 1H-Imidazole, 1-ethenyl-4-nitro- is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo polymerization and participate in diverse chemical reactions makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C5H5N3O2 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
1-ethenyl-4-nitroimidazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-3-5(6-4-7)8(9)10/h2-4H,1H2 |
Clé InChI |
YYHNAWBIRYBJMV-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=C(N=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



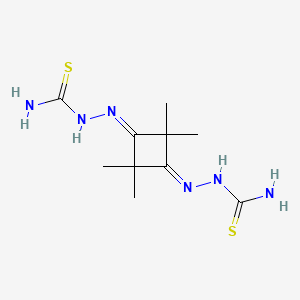
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
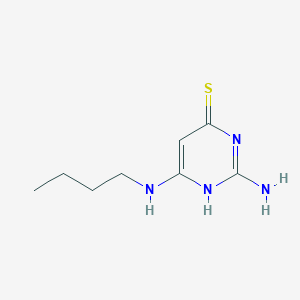


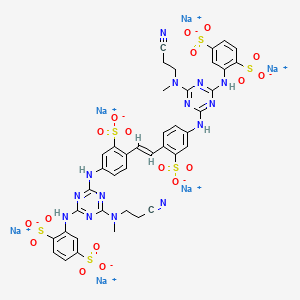
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)

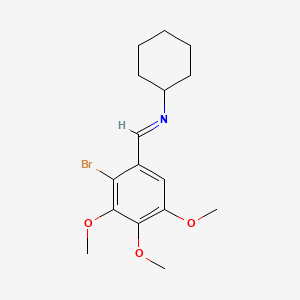
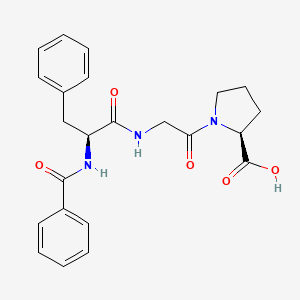
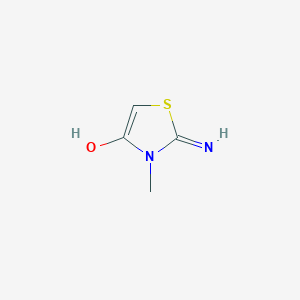
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
